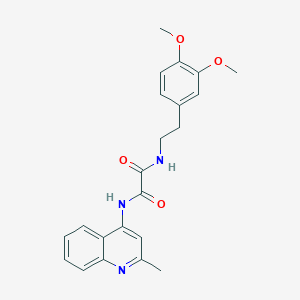

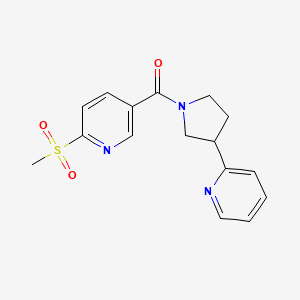

N1-(3,4-二甲氧基苯乙基)-N2-(2-甲基喹啉-4-基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N1-(3,4-dimethoxyphenethyl)-N2-(2-methylquinolin-4-yl)oxalamide often involves multi-step organic reactions that can include condensation, cyclization, and functional group transformations. A representative synthesis approach involves the one-pot condensation of readily available oxalamides with various aromatic amines, providing a method to synthesize structurally diverse products in an atom-economic process (Mamedov et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds in this category is typically characterized using techniques such as X-ray diffraction analysis. This allows for the determination of crystal systems, space groups, cell parameters, and the arrangement of molecules in the solid state, providing insights into the intermolecular interactions such as hydrogen bonds that can influence the compound's stability and reactivity (Hirano et al., 2004).

Chemical Reactions and Properties

Compounds like N1-(3,4-dimethoxyphenethyl)-N2-(2-methylquinolin-4-yl)oxalamide can undergo various chemical reactions, including halogenation, amination, and hydrolysis, leading to a wide range of derivatives with potentially different physical and chemical properties. The reactivity can be influenced by the presence of functional groups such as oxalamide and substituted quinoline, which can participate in reactions with nucleophiles and electrophiles, respectively (Bai et al., 2012).

科学研究应用

Orexin Receptor Antagonists and Sleep Modulation

研究促进清醒和睡眠调节的俄雷昔肽受体涉及与查询化合物结构相关的化合物。例如,使用选择性拮抗剂阻断俄雷昔肽-1受体已被研究其对促进睡眠的影响,表明类似化合物在睡眠障碍中的潜在应用(Dugovic et al., 2009)。

喹唑啉酮类似物的抗肿瘤活性

对与查询化合物共享结构基元的喹唑啉酮衍生物的研究已经证明具有显著的抗肿瘤活性。这些化合物已被合成并评估其体外抗肿瘤活性,突显了这类分子在癌症治疗中的潜力(Al-Suwaidan et al., 2016)。

α-氨基膦酸酯衍生物的合成和药理筛选

含有与查询化合物相关的2-氧喹啉结构的新型α-氨基膦酸酯衍生物的合成已显示出对各种癌细胞系的中至高水平的抗肿瘤活性。这项研究强调了这一化学空间内化合物的合成和应用潜力,用于抗癌疗法(Fang et al., 2016)。

新型合成方法和化学转化

对新型衍生物的合成研究,例如1,2-官能团取代的6,7-二甲氧基-4-螺环戊二氢异喹啉,展示了探索具有与查询化合物结构相似性的化合物的新化学转化和合成方法的兴趣。这类研究为了解这些化学框架的多功能性,用于生成多样且潜在具有生物活性的分子提供了见解(Aghekyan et al., 2009)。

属性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-14-12-18(16-6-4-5-7-17(16)24-14)25-22(27)21(26)23-11-10-15-8-9-19(28-2)20(13-15)29-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,26)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOUWCAKYATZFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2489619.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2489620.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2489621.png)

![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-(furan-2-yl)-5-oxo-1,2,4-triazole](/img/structure/B2489623.png)

![N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2489625.png)

![1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide](/img/structure/B2489627.png)

![3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2489631.png)

![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B2489634.png)

![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)